molecular formula C21H16FN3O5S B254296 ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate

ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate

Cat. No. B254296
M. Wt: 441.4 g/mol
InChI Key: XFJRDBBTDVPIMK-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a thiazolidine derivative that exhibits promising pharmacological properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of ethyl (ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting certain enzymes involved in inflammatory and cancerous processes. Additionally, the compound has been shown to exhibit antibacterial activity by disrupting bacterial cell membrane integrity.
Biochemical and Physiological Effects:
Ethyl (ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth. Furthermore, the compound has been shown to exhibit antibacterial activity by disrupting bacterial cell membrane integrity.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl (ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate in lab experiments include its potent pharmacological properties, which make it a promising candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on ethyl (ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate. One potential area of research is the development of new drugs based on this compound for the treatment of inflammatory diseases, cancer, and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.

Synthesis Methods

The synthesis of ethyl (ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate involves the reaction of ethyl cyanoacetate with 4-fluorobenzaldehyde and 3-nitrobenzyl bromide in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to produce the desired product.

Scientific Research Applications

Ethyl (ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial activities, making it a promising candidate for the development of new drugs.

properties

Product Name

ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate

Molecular Formula

C21H16FN3O5S

Molecular Weight

441.4 g/mol

IUPAC Name

ethyl (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(3-nitrophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C21H16FN3O5S/c1-2-30-21(27)17(12-23)20-24(15-8-6-14(22)7-9-15)19(26)18(31-20)11-13-4-3-5-16(10-13)25(28)29/h3-10,18H,2,11H2,1H3/b20-17-

InChI Key

XFJRDBBTDVPIMK-JZJYNLBNSA-N

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F)/C#N

SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F)C#N

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.